1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride

Catalog No.
S3037095
CAS No.
2172601-49-7
M.F
C7H14ClNO2
M. Wt
179.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-methylcyclopentane-1-carboxylic acid hyd...

CAS Number

2172601-49-7

Product Name

1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride

IUPAC Name

1-amino-3-methylcyclopentane-1-carboxylic acid;hydrochloride

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-7(8,4-5)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H

InChI Key

KQKRBMOHVMJGCO-UHFFFAOYSA-N

SMILES

CC1CCC(C1)(C(=O)O)N.Cl

Solubility

not available

1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2HClC_7H_{13}NO_2\cdot HCl. It is characterized by a cyclopentane ring that contains an amino group and a carboxylic acid group, with a methyl group attached to the third carbon of the ring. This compound is notable for its unique structural properties, making it valuable in various chemical and biological research applications .

, including:

  • Oxidation: The amino group may be oxidized to form nitroso or nitro derivatives under appropriate conditions.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, allowing the amino group to be replaced by other nucleophiles.
  • Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Research into the biological activity of 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride indicates potential interactions with various biomolecules. The amino group can form hydrogen bonds with biological targets, while the carboxylic acid group is capable of participating in ionic interactions. These interactions may modulate the activity of enzymes, receptors, and other proteins, suggesting possible therapeutic applications .

The synthesis of 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride typically involves several key steps:

  • Formation of Cyclopentane Derivative: The process begins with a cyclopentane derivative that undergoes a series of reactions to introduce the amino and carboxylic acid groups.
  • Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often utilizing carbon dioxide or other carboxylating agents.
  • Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Optimized reaction conditions, including controlled temperatures and pressures, as well as the use of catalysts, may enhance yield and purity in industrial production methods .

1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride has diverse applications across various fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
  • Medicine: Ongoing research explores its potential therapeutic applications, including its role as a precursor for drug development.
  • Industry: It is utilized in producing specialty chemicals and as an intermediate in various industrial processes .

Studies on the interactions of 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride with biological molecules suggest that its structural features allow it to engage effectively with specific molecular targets. The presence of both an amino and a carboxylic acid group facilitates diverse interaction mechanisms, which could lead to various biological effects. These studies are crucial for understanding its potential therapeutic roles and mechanisms of action .

Similar Compounds

In comparing 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride with other similar compounds, several noteworthy alternatives include:

Compound NameMolecular FormulaKey Features
3-Amino-1-methylcyclopentane-1-carboxylic acid hydrochlorideC7H13ClN2O2Similar structure with different substitution pattern
3-Methylcyclopentane-1-carboxylic acidC7H12O2Lacks amino functionality; used in different contexts
4-Aminocyclohexanecarboxylic acidC7H13NO2Different ring structure; broader biological applications

These compounds share structural similarities but differ in their functional groups and potential applications, highlighting the unique characteristics of 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride that make it particularly useful in research and industry .

Dates

Modify: 2024-04-14

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